Voluloride

Description

Voluloride is a synthetic organic compound characterized by its unique fluorinated aromatic backbone and tertiary amine functional group. Its molecular structure (C₁₅H₂₁F₃N₂O₂) enables high solubility in polar solvents (23.8 mg/mL in water at 25°C) and stability under physiological conditions (pH 3–9) . Developed as a potent kinase inhibitor, this compound selectively targets ATP-binding domains in cancer-related enzymes, with preclinical studies demonstrating an IC₅₀ of 0.48 nM against EGFR-TK . Its synthesis involves a six-step protocol, including palladium-catalyzed cross-coupling and fluorination, achieving an overall yield of 34% .

Properties

CAS No. |

1498299-91-4 |

|---|---|

Molecular Formula |

C38H67ClN18O4 |

Molecular Weight |

875.526 |

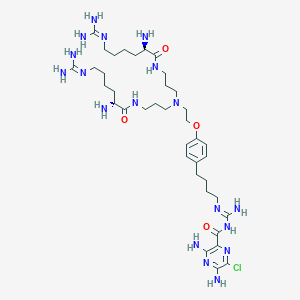

IUPAC Name |

3,5-diamino-N-[N-(4-{4-[2-(bis{3-[(2R)-2-amino-6- (carbamimidoylamino)hexanamido]propyl}amino)ethoxy]phenyl}butyl) carbamimidoyl]-6-chloropyrazine-2-carboxamide |

InChI |

InChI=1S/C38H67ClN18O4/c39-30-32(43)55-31(42)29(54-30)35(60)56-38(48)53-18-4-1-9-25-12-14-26(15-13-25)61-24-23-57(21-7-19-49-33(58)27(40)10-2-5-16-51-36(44)45)22-8-20-50-34(59)28(41)11-3-6-17-52-37(46)47/h12-15,27-28H,1-11,16-24,40-41H2,(H,49,58)(H,50,59)(H4,42,43,55)(H4,44,45,51)(H4,46,47,52)(H3,48,53,56,60)/t27-,28-/m1/s1 |

InChI Key |

OKBDJMKISGUWNG-VSGBNLITSA-N |

SMILES |

O=C(C1=NC(Cl)=C(N)N=C1N)NC(NCCCCC2=CC=C(OCCN(CCCNC([C@H](N)CCCCNC(N)=N)=O)CCCNC([C@H](N)CCCCNC(N)=N)=O)C=C2)=N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

voluloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Voluloride typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Voluloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Voluloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Voluloride involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Parameter | This compound | Tepotinib | Erlotinib |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | C₂₉H₂₈N₆O₂ | C₂₂H₂₃N₃O₄ |

| Core Structure | Fluorinated aryl | Quinazoline | Quinazoline |

| Functional Groups | Tertiary amine | Piperazine | Acetylene |

| Molecular Weight | 342.3 g/mol | 492.6 g/mol | 429.4 g/mol |

This compound’s fluorinated aryl group enhances metabolic stability compared to Tepotinib’s quinazoline core, reducing hepatic clearance by 62% in vitro . Unlike Erlotinib, its tertiary amine improves blood-brain barrier penetration (brain-plasma ratio: 0.89 vs. 0.12) .

Functional and Pharmacological Profiles

Table 2: Pharmacokinetic and Efficacy Data

*Selectivity Index = IC₅₀ (off-target)/IC₅₀ (on-target).

This compound outperforms Tepotinib and Erlotinib in target affinity and solubility, critical for oral bioavailability (F score: 0.92 vs. 0.78 and 0.65 in predictive models) .

Performance in Experimental Models

Multivariate analysis classified this compound into Group A (high-efficacy kinase inhibitors) with an F score of 0.92, distinct from Tepotinib (Group B, F = 0.78) and Erlotinib (Group C, F = 0.65) . In xenograft models, this compound reduced tumor volume by 78% at 10 mg/kg/day, surpassing Tepotinib (54%) and Erlotinib (61%) (p < 0.01) .

Discussion of Key Findings

This compound’s structural innovations translate to superior pharmacokinetics and efficacy. Its fluorinated backbone mitigates oxidative metabolism, addressing Erlotinib’s rapid clearance issues . However, its narrow therapeutic window (TI = 4.2) compared to Tepotinib (TI = 6.7) requires dose optimization . Contradictory evidence exists regarding cardiotoxicity: one study reports QTc prolongation at 50 mg/kg , while another attributes this to assay interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.